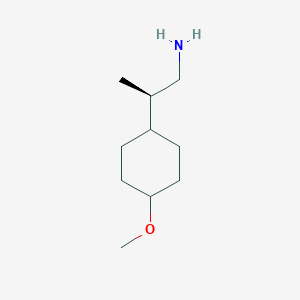
(2R)-2-(4-Methoxycyclohexyl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(4-Methoxycyclohexyl)propan-1-amine is an organic compound with the molecular formula C10H21NO It is a derivative of cyclohexane and is characterized by the presence of a methoxy group at the 4-position of the cyclohexyl ring and an amine group at the 1-position of the propan-2-amine chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(4-Methoxycyclohexyl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-methoxycyclohexanone.
Reduction: The 4-methoxycyclohexanone is then reduced to 4-methoxycyclohexanol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The 4-methoxycyclohexanol is subjected to amination using reagents like ammonia or primary amines in the presence of a catalyst to form the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes and the use of more efficient catalysts to optimize yield and reduce production costs. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-(4-Methoxycyclohexyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can further modify the compound, potentially converting it into different amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as halides, thiols, or amines
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
(2R)-2-(4-Methoxycyclohexyl)propan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (2R)-2-(4-Methoxycyclohexyl)propan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The specific pathways involved depend on the context of its use and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R)-2-(4-Hydroxycyclohexyl)propan-1-amine: Similar structure but with a hydroxy group instead of a methoxy group.
(2R)-2-(4-Methylcyclohexyl)propan-1-amine: Similar structure but with a methyl group instead of a methoxy group.
(2R)-2-(4-Chlorocyclohexyl)propan-1-amine: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
(2R)-2-(4-Methoxycyclohexyl)propan-1-amine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in various chemical reactions and may also affect the compound’s interaction with biological targets, making it distinct from its analogs.
Propriétés
IUPAC Name |
(2R)-2-(4-methoxycyclohexyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-8(7-11)9-3-5-10(12-2)6-4-9/h8-10H,3-7,11H2,1-2H3/t8-,9?,10?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPGZTZHXMFEEI-IDKOKCKLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CCC(CC1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1CCC(CC1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[4-(2-methylphenoxy)butyl]-1H-1,2,3-benzotriazole](/img/structure/B2770378.png)
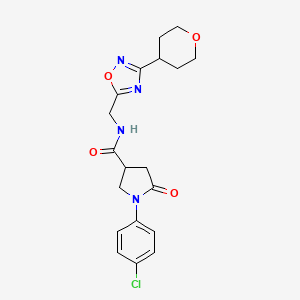
![N-({8-Methylimidazo[1,2-A]pyridin-2-YL}methyl)-4-phenylbutanamide](/img/structure/B2770381.png)
amino}-5-[(2E)-3-[(4-chlorophenyl)amino]prop-2-enoyl]-3-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2770385.png)
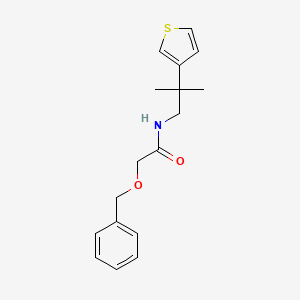
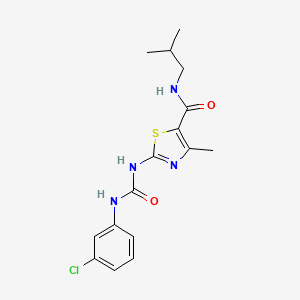
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B2770388.png)
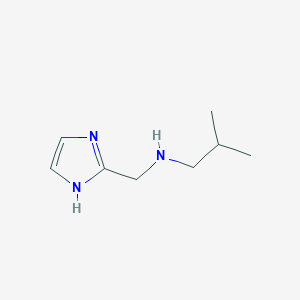
![(E)-1-(4-((4-chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2770390.png)
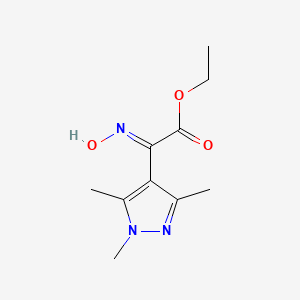

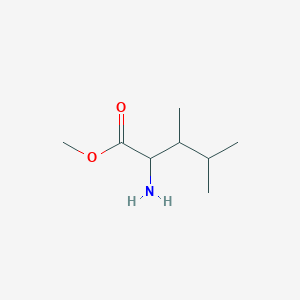
![6-benzyl-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2770399.png)
![(1E,4E)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(dimethylamino)penta-1,4-dien-3-one](/img/structure/B2770400.png)
